molecular formula C5H5N5O B121155 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one CAS No. 152468-49-0

4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one

Cat. No. B121155
M. Wt: 151.13 g/mol
InChI Key: CWFJJYKZDXPODY-UHFFFAOYSA-N
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Description

The compound “4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one” belongs to the class of organic compounds known as imidazotriazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a triazine ring. The presence of the amino group and the imidazole ring suggests that this compound might exhibit basic properties and could participate in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors under specific conditions. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring fused to a triazine ring. The presence of the amino group could influence the overall structure and properties of the compound.



Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amino group and the imidazole ring. However, without specific experimental data, it’s difficult to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amino group and the imidazole ring could influence its solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis and Structural Studies : 4-Aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one has been synthesized through various methods. A noteworthy synthesis involves using purine nucleoside phosphorylase in a one-pot reaction, yielding diastereoisomerically pure deoxyribonucleoside analogs on 1-gram scales (Voegel, Altorfer, & Benner, 1993). Another approach is a one-pot, three-component synthesis, leading to the creation of a library of novel compounds, with their molecular and crystal structures being studied using X-ray crystallography (Lim, Tan, Tiekink, & Dolzhenko, 2018).

Biological Applications

  • Antiviral Activity : The antiviral properties of derivatives of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one were explored, particularly against type 1 herpes, rhinovirus, and parainfluenza viruses in tissue culture, showing moderate activity at non-toxic levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
  • Antiproliferative Activity : Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, derivatives of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one, have been synthesized and evaluated for antiproliferative activity, showing promising results in inhibiting cancer cell growth (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. However, without specific experimental data, it’s difficult to provide a detailed safety and hazards analysis.


Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve conducting laboratory experiments to determine its physical and chemical properties, studying its reactivity, and exploring its potential uses.


properties

IUPAC Name

4-amino-1H-imidazo[1,2-a][1,3,5]triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-8-5(11)9-4-7-1-2-10(3)4/h1-2H,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFJJYKZDXPODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=O)NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JJ Voegel, MM Altorfer, SA Benner - Helvetica chimica acta, 1993 - Wiley Online Library
A new synthesis is reported for 4‐aminoimidazo[1,2‐a]‐1,3,5‐triazin‐2(1H)‐one ( =5‐aza‐7‐deaza‐isoguanosine; 8), a purine analog that, when incorporated into an oligonucleotide …
Number of citations: 28 onlinelibrary.wiley.com
NR Jena, S Pant, HK Srivastava - Journal of Biomolecular …, 2022 - Taylor & Francis
The recent outbreak of the SARS-CoV-2 infection has affected the lives and economy of more than 200 countries. The unavailability of virus-specific drugs has created an opportunity to …
Number of citations: 15 www.tandfonline.com
SA Benner, NB Karalkar, S Hoshika… - Cold Spring …, 2016 - cshperspectives.cshlp.org
In its “grand challenge” format in chemistry, “synthesis” as an activity sets out a goal that is substantially beyond current theoretical and technological capabilities. In pursuit of this goal, …
Number of citations: 89 cshperspectives.cshlp.org

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